molecular formula C2F6NiO6S2 B1311609 Nickel(II) Trifluoromethanesulfonate CAS No. 60871-84-3

Nickel(II) Trifluoromethanesulfonate

Cat. No.: B1311609
CAS No.: 60871-84-3
M. Wt: 356.84 g/mol
InChI Key: KVRSDIJOUNNFMZ-UHFFFAOYSA-L
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Description

Nickel(II) Trifluoromethanesulfonate, also known as Nickel Triflate, is a chemical compound with the formula C2F6NiO6S2. It is a light green powder that is hygroscopic and partly soluble in water. This compound is primarily used as a catalyst in various chemical reactions and has applications in the pharmaceutical industry and organic light-emitting diode (OLED) technology .

Preparation Methods

Nickel(II) Trifluoromethanesulfonate can be synthesized through a one-step reaction involving nickel acetate and trifluoromethanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards.

Chemical Reactions Analysis

Nickel(II) Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: It can participate in oxidative addition reactions, where it facilitates the addition of oxygen to other compounds.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: It is often used in substitution reactions, where it replaces other ligands in a compound.

Common reagents used in these reactions include strong acids, bases, and other metal catalysts. The major products formed depend on the specific reaction conditions and the substrates involved .

Mechanism of Action

The mechanism of action of Nickel(II) Trifluoromethanesulfonate involves its ability to act as a Lewis acid, facilitating the formation of new chemical bonds. It interacts with molecular targets by coordinating with electron-rich sites, thereby stabilizing transition states and lowering the activation energy of reactions. This makes it an effective catalyst in various chemical processes .

Comparison with Similar Compounds

Nickel(II) Trifluoromethanesulfonate can be compared with other similar compounds, such as:

This compound is unique due to its high solubility in organic solvents and its effectiveness as a catalyst in a wide range of chemical reactions.

Biological Activity

Nickel(II) trifluoromethanesulfonate, often referred to as nickel triflate (Ni(OTf)₂), is a coordination compound that has garnered attention in various fields of chemistry, particularly in catalysis and organic synthesis. This article delves into its biological activity, exploring its applications, mechanisms of action, and relevant case studies.

Overview of this compound

Nickel triflate is a versatile reagent used primarily as a catalyst in organic reactions. Its unique properties stem from the triflate ion (OTf), which enhances the reactivity of nickel. This compound is known for its stability and ease of handling, making it an attractive option for synthetic chemists.

1. Catalytic Activity in Glycosylation Reactions

Nickel(II) triflate has been effectively utilized in glycosylation reactions, which are crucial for the synthesis of carbohydrates and glycosylated compounds. Research shows that Ni(OTf)₂ can promote the formation of 1,2-cis-2-aminoglycosides with high yields and selectivity. For instance, it has been employed to synthesize complex blood group antigens, demonstrating its utility in constructing biologically relevant structures .

Table 1: Glycosylation Yields Using Ni(OTf)₂

Reaction TypeYield (%)Selectivity (α:β)
Synthesis of 1,2-cis-2-aminoglycosides85-9311:1
Blood group antigen synthesis59-63α-only

The mechanism by which nickel triflate facilitates these reactions involves the activation of glycosyl donors through coordination with the nickel center. This activation lowers the energy barrier for nucleophilic attack by carbohydrate acceptors, leading to efficient glycosylation under mild conditions .

Case Study 1: Synthesis of Antigenic Structures

A study demonstrated the use of Ni(OTf)₂ in synthesizing complex tetrasaccharide antigens. The reaction conditions were optimized to achieve high yields while maintaining stereoselectivity. The ability to produce these structures is significant for vaccine development and understanding immune responses .

Case Study 2: Environmental and Biological Impacts

Research has also explored the environmental implications of nickel compounds, including potential toxicity associated with fluoride ions released during metabolic processes. While nickel itself is an essential trace element, excessive exposure can lead to adverse biological effects, such as oxidative stress and cellular damage .

Toxicological Considerations

While nickel compounds can exhibit beneficial catalytic properties, they also pose potential risks to human health and the environment. Nickel(II) ions are known to be toxic at high concentrations, leading to concerns about their use in biological systems. Studies have indicated that exposure to nickel can disrupt cellular functions and contribute to carcinogenic processes .

Properties

IUPAC Name

nickel(2+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O3S.Ni/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRSDIJOUNNFMZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6NiO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431327
Record name Nickel(II) Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60871-84-3
Record name Nickel(II) Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICKEL(II) TRIFLUOROMETHANESULFONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Nickel(II) Trifluoromethanesulfonate interact with nitriles, and how is this interaction studied?

A: this compound readily interacts with various nitriles in solution, leading to an exchange reaction where the nitrile molecules coordinate with the Nickel(II) ion. This exchange process has been extensively studied using variable-temperature and variable-pressure Nitrogen-14 (¹⁴N) NMR spectroscopy. [] This technique allows researchers to determine kinetic parameters like activation enthalpy (ΔH‡), activation entropy (ΔS‡), and activation volume (ΔV‡) for the exchange reaction, providing insights into the mechanism of interaction between this compound and different nitriles. []

Q2: Can you elaborate on the structural characteristics of complexes formed with this compound and provide an example?

A: this compound can form complexes with various ligands, adopting different coordination geometries. For instance, in the complex formed with the ligand tris[2-(isopropylsulfanyl)phenyl]phosphane, the Nickel(II) ion adopts a slightly distorted trigonal-bipyramidal geometry. [] In this structure, three sulfur atoms from the ligand occupy the equatorial positions, while a phosphorus atom and a chloride ion occupy the apical positions. [] This example showcases the structural diversity achievable with this compound complexes.

Q3: What is the significance of tris(3,5-dimethyl-4-benzyl)pyrazolylborate in the context of this compound research?

A: tris(3,5-dimethyl-4-benzyl)pyrazolylborate, often abbreviated as Tp(Bn), plays a crucial role as a ligand in designing single-molecule magnets (SMMs) incorporating this compound. [] Researchers have successfully synthesized a trinuclear SMM by reacting a this compound salt with a pre-formed building block containing Tp(Bn) and a tricyanoferrate(III) unit. [] The presence of Tp*(Bn) in the resulting complex influences the magnetic anisotropy of the system, contributing to its SMM behavior. [] This highlights the importance of ligand design in tuning the properties of this compound-based materials.

A: While the provided abstracts do not delve into the catalytic applications of this compound, its ability to coordinate with various ligands like nitriles [] and form diverse complexes [] suggests potential catalytic activity. Further research is needed to explore this aspect fully.

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